molecular formula C9H10ClNO2 B13958363 5-Amino-2-methoxy-4-methylbenzoyl chloride CAS No. 90763-49-8

5-Amino-2-methoxy-4-methylbenzoyl chloride

Katalognummer: B13958363
CAS-Nummer: 90763-49-8
Molekulargewicht: 199.63 g/mol
InChI-Schlüssel: YWXYBFLCVPCTDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoyl chloride, featuring an amino group, a methoxy group, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-4-methylbenzoyl chloride typically involves the chlorination of 5-Amino-2-methoxy-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the benzoyl chloride compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Acylation Reactions: It can act as an acylating agent, reacting with amines to form amides or with alcohols to form esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Amino-2-methoxy-4-methylbenzoic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of the benzoic acid derivative.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    5-Amino-2-methoxy-4-methylbenzoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methoxy-4-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 5-Amino-2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzoyl chloride: Similar in structure but lacks the amino and methyl groups.

    2-Amino-5-chloro-3-methylbenzoic acid: Similar in structure but contains a chlorine atom instead of a methoxy group.

Uniqueness

5-Amino-2-methoxy-4-methylbenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This combination of functional groups makes it a versatile intermediate in organic synthesis and chemical research.

Eigenschaften

CAS-Nummer

90763-49-8

Molekularformel

C9H10ClNO2

Molekulargewicht

199.63 g/mol

IUPAC-Name

5-amino-2-methoxy-4-methylbenzoyl chloride

InChI

InChI=1S/C9H10ClNO2/c1-5-3-8(13-2)6(9(10)12)4-7(5)11/h3-4H,11H2,1-2H3

InChI-Schlüssel

YWXYBFLCVPCTDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N)C(=O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.